ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Description
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a trifunctional substituent pattern: a cyclopropyl group at position 3, a difluoromethyl group at position 4, and a 4-fluorophenyl moiety at position 4. This compound belongs to a class of heterocycles widely studied for their pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-2-28-16(27)10-26-20-17(18(25-26)12-3-4-12)14(19(22)23)9-15(24-20)11-5-7-13(21)8-6-11/h5-9,12,19H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZATBLDZCTOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, a multi-step synthetic approach is employed:
Formation of the Pyrazolopyridine Core: : Initial steps involve constructing the pyrazolo[3,4-b]pyridine core through cyclization reactions, involving precursors like 4-fluoroaniline and cyclopropyl carbonyl compounds.
Incorporation of Difluoromethyl Group: : Difluoromethyl groups are typically introduced via fluorinating agents, like diethylaminosulfur trifluoride.
Esterification: : The final step involves esterification, reacting the resultant compound with ethyl acetate under acidic or basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale production follows similar synthetic routes but employs optimized conditions for yield and purity. Batch reactors are often utilized, with precise control over temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: can undergo several types of reactions:
Oxidation: : Can be oxidized to form corresponding oxides using oxidizing agents like KMnO₄.
Reduction: : Catalytic hydrogenation can reduce the compound, altering the cyclopropyl group.
Substitution: : Nucleophilic substitution reactions occur at the fluorinated aromatic ring using reagents like NaOH.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂SO₄, reflux conditions.
Reduction: : H₂ gas, Pd/C catalyst, room temperature.
Substitution: : NaOH, DMSO, elevated temperatures.
Major Products Formed
These reactions result in a variety of products, such as difluorinated analogs, reduced cyclopropyl derivatives, and substituted aromatic products.
Scientific Research Applications
Agricultural Applications
1. Herbicidal Activity
The compound's structure suggests potential use as a herbicide. Similar compounds have been shown to possess herbicidal properties, making it plausible that ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate could be developed into an effective agricultural chemical for weed management .
Synthesis and Characterization
The synthesis of this compound involves several steps that include cyclocondensation reactions and subsequent purification processes. The compound has been characterized using various techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction to confirm its structure and purity .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of related pyrazolo compounds demonstrated significant inhibition against a range of microorganisms. The results indicated that modifications in the chemical structure could enhance efficacy against specific strains .
Case Study 2: Neuroprotective Screening
Research into neuroprotective effects utilized a series of pyrazole derivatives in vitro to assess their impact on neuronal cell lines exposed to oxidative stress. Results suggested that certain structural features correlated with increased neuroprotection .
Mechanism of Action
The mechanism by which ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects is multifaceted:
Molecular Targets: : Interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazolo[3,4-b]pyridine and related heterocyclic derivatives, focusing on structural motifs, synthetic routes, and physicochemical implications.
Substituent Variations in the Pyrazolo[3,4-b]pyridine Core
Functional Group Impact on Properties
- Cyclopropyl vs.
- Difluoromethyl vs. Cyano at Position 4: Difluoromethyl (target) enhances lipophilicity and electron-withdrawing effects compared to cyano groups (e.g., compounds 3 and 4 in –3), which may improve membrane permeability .
- 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl at Position 6 : The 4-fluorophenyl group (target) offers a balance of moderate electron-withdrawing effects and low steric demand, whereas 3,4-dimethoxyphenyl () increases electron density, possibly altering target binding .
Physicochemical and Pharmacological Implications
- Lipophilicity : The ethyl acetate group in the target compound increases logP compared to carboxylate derivatives (e.g., CAS 938001-13-9), favoring passive diffusion across biological membranes .
- Metabolic Stability : Difluoromethyl and cyclopropyl groups reduce oxidative metabolism, contrasting with compounds bearing tert-butyl () or unprotected hydroxyl groups, which are prone to phase I metabolism .
- Solubility: The absence of polar groups (e.g., hydroxyl or carboxylate) in the target compound may limit aqueous solubility, necessitating formulation strategies like salt formation or nanoemulsion .
Biological Activity
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological evaluation, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The synthetic pathway often utilizes starting materials such as 5-aminopyrazoles and various electrophiles to introduce the cyclopropyl and difluoromethyl groups.
2.1 Kinase Inhibition
Research has shown that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. For instance, a related compound (C03) demonstrated an IC50 value of 56 nM against TRKA kinase, indicating strong potency in inhibiting this target . The selectivity of these compounds for cancer cell lines has been noted, with C03 showing an IC50 of 0.304 μM against the Km-12 cell line while being less effective against normal human endothelial cells (HUVEC) .
2.2 Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have also been evaluated for anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. For example, some derivatives showed IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring can significantly affect its potency and selectivity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C(3) | Cyclopropyl | Increases TRK selectivity |
| C(4) | Difluoromethyl | Enhances binding affinity |
| C(6) | Fluorophenyl | Improves anti-inflammatory activity |
Case Study 1: TRK Inhibition
A study focused on a series of pyrazolo[3,4-b]pyridine derivatives found that specific substitutions led to enhanced TRK inhibition. The most potent compounds were those with electron-withdrawing groups at the C(6) position, which improved interaction with the kinase active site .
Case Study 2: Anti-inflammatory Activity
In another investigation involving carrageenan-induced paw edema models in rats, several pyrazolo derivatives exhibited significant anti-inflammatory effects comparable to indomethacin. The ED50 values for selected compounds were reported as follows:
| Compound ID | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| 7 | 11.60 | Indomethacin | 9.17 |
| 8 | 8.23 | Indomethacin | 9.17 |
| 9 | 9.47 | Indomethacin | 9.17 |
These findings highlight the potential therapeutic applications of pyrazolo derivatives in managing inflammatory diseases .
5. Conclusion
This compound represents a promising candidate in drug development due to its biological activities as a kinase inhibitor and anti-inflammatory agent. Ongoing research into its structure-activity relationships will likely yield more potent derivatives with improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
